molecular formula C10H18N2O B13202254 N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide

Cat. No.: B13202254
M. Wt: 182.26 g/mol
InChI Key: UWZCIHTUMPCKQQ-UHFFFAOYSA-N
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Description

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H19N2O. It is known for its unique bicyclic structure, which includes a norbornane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide typically involves the reaction of norbornane derivatives with methylamine and acetic acid derivatives. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents like ethanol or methanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like:

    Purification: Using techniques such as recrystallization or chromatography.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding oxides.

    Reduction: Reacting with reducing agents to form reduced derivatives.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{bicyclo[2.2.1]heptan-2-yl}-2-(amino)acetamide
  • N-{bicyclo[2.2.1]heptan-2-yl}-2-(ethylamino)acetamide

Uniqueness

N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide is unique due to its specific bicyclic structure and the presence of a methylamino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide

InChI

InChI=1S/C10H18N2O/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7/h7-9,11H,2-6H2,1H3,(H,12,13)

InChI Key

UWZCIHTUMPCKQQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1CC2CCC1C2

Origin of Product

United States

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